[8,11-Dimethyl-3,5-dioxo-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate
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Overview
Description
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5220(2,6)]undec-8-en-1-yl acetate is a complex organic compound that features a unique structure combining a pyrimidyl-piperazine moiety with a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate typically involves multi-step procedures. The process begins with the preparation of the pyrimidyl-piperazine intermediate, which is then coupled with a butyl chain. The final step involves the formation of the tricyclic core and the acetylation of the compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The pyrimidyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}guanidine: Shares a similar piperazine-pyrimidyl structure but differs in the tricyclic core.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine-pyrimidyl structure, used as an acetylcholinesterase inhibitor
Uniqueness
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate is unique due to its tricyclic core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H35N5O4 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[8,11-dimethyl-3,5-dioxo-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate |
InChI |
InChI=1S/C26H35N5O4/c1-17-15-26(35-19(3)32)16-18(2)20(17)21-22(26)24(34)31(23(21)33)10-5-4-9-29-11-13-30(14-12-29)25-27-7-6-8-28-25/h6-8,15,18,20-22H,4-5,9-14,16H2,1-3H3 |
InChI Key |
NKEKMFGQCZYHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C=C(C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5)C)OC(=O)C |
Origin of Product |
United States |
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